molecular formula C13H15N5O2 B2469279 1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 1903032-18-7

1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B2469279
CAS No.: 1903032-18-7
M. Wt: 273.296
InChI Key: FCXNXTLDANNBJQ-UHFFFAOYSA-N
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Description

1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring, a pyridine moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyrrolidine ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Attachment of the pyridine moiety: The pyridine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the triazole ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolidine, pyridine, and triazole derivatives. Examples could be:

  • 1-(pyridin-2-yloxy)pyrrolidine
  • 1-(1H-1,2,4-triazol-1-yl)ethanone
  • 2-(pyridin-2-yloxy)-1H-1,2,4-triazole

Uniqueness

1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness could be leveraged in designing new molecules with desired characteristics.

Properties

IUPAC Name

1-(3-pyridin-2-yloxypyrrolidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(8-18-10-14-9-16-18)17-6-4-11(7-17)20-12-3-1-2-5-15-12/h1-3,5,9-11H,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXNXTLDANNBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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